molecular formula C11H14N2O B15348492 N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide

N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide

Cat. No.: B15348492
M. Wt: 190.24 g/mol
InChI Key: AQQSCRIKHUKVKW-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydroquinolin-2-yl)acetamide is a chemical compound with the molecular formula C11H14N2O It is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide typically involves the reaction of tetrahydroquinoline with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinoline derivatives.

  • Reduction: Reduction reactions can produce tetrahydroquinoline derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted tetrahydroquinolines.

Scientific Research Applications

N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide has found applications in several scientific fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide is structurally similar to other tetrahydroquinoline derivatives, such as N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide and N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide. its unique substitution pattern and molecular structure confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide

  • N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide

  • N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-2-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-5,11,13H,6-7H2,1H3,(H,12,14)

InChI Key

AQQSCRIKHUKVKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC=CC=C2N1

Origin of Product

United States

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